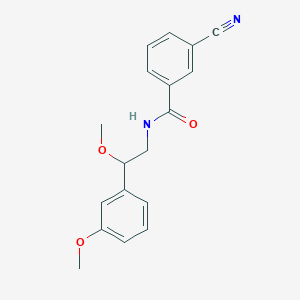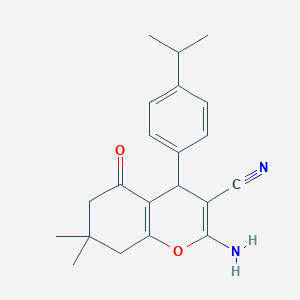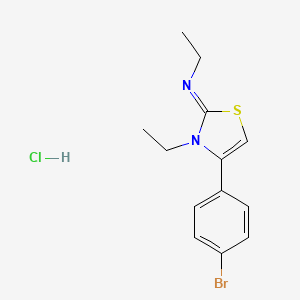
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” belong to a class of organic compounds known as aromatic amines, which contain an aromatic ring attached to an amine group . They are used in a wide range of applications, including the production of dyes, pharmaceuticals, and polymers .
Molecular Structure Analysis
The molecular structure of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would include an aromatic ring, an amine group, and a bromine atom . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and complexation with metals . The specific reactions that “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure. For example, 1-(4-Bromophenyl)ethanamine hydrochloride has a melting point of 212-214 °C and should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research into similar thiazole derivatives, such as the synthesis and study of antimicrobial activity of novel thiazolyl ethanamine derivatives, has shown promising in vitro antibacterial and antifungal properties. These compounds were synthesized through cyclization of corresponding thioureas with bromoacetophenone, highlighting their potential as templates for developing new antimicrobial agents (Kumbhare et al., 2013).
Metabolic Pathway Investigation
Although slightly different in structure, studies on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have identified various metabolites, providing insights into metabolic pathways operative in rats. This research helps understand how structurally related compounds are metabolized in biological systems, which is crucial for drug design and toxicological studies (Kanamori et al., 2002).
Exploration of Stereochemistry
The synthesis of new alkylidene-substituted chloro-dithiazoles demonstrates the exploration of stereochemistry in related thiazolyl compounds. This work involves preparing various stereoisomers and investigating their chemical properties, which is fundamental for the development of chiral drugs and understanding molecule interactions (Jeon & Kim, 1999).
Antimicrobial and Antifungal Properties
Similar to the thiazole ethanamine derivatives, substituted benzothiazole amides have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis involved the condensation reaction of ethanamine with benzoyl chlorides, with some compounds showing activity comparable to established medicinal standards. This research suggests the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Antioxidant Activities
The creation and evaluation of triazoles derived from ethanamine and their antioxidant properties have provided insights into the potential health benefits of these compounds. Such research is crucial for developing new antioxidants, which can mitigate oxidative stress and be beneficial in treating various diseases (Sancak et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure and use. For example, 1-(4-Bromophenyl)ethanamine hydrochloride is associated with hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDRYDDZHJNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
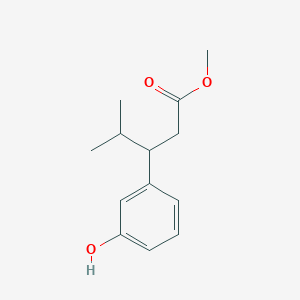
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)

![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
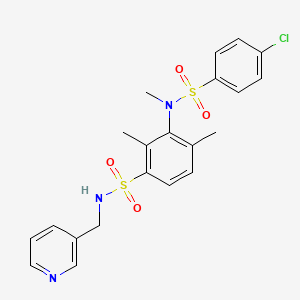
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
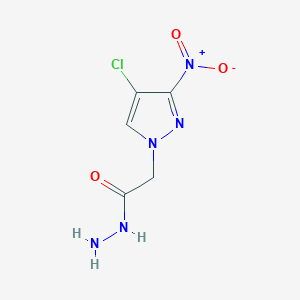
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
